molecular formula C19H26N2O4S2 B10970050 N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

Cat. No.: B10970050
M. Wt: 410.6 g/mol
InChI Key: ZKVDLVPNACSEIL-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a propylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide typically involves a multi-step process:

    Formation of tert-butylsulfamoyl chloride: This is achieved by reacting tert-butylamine with chlorosulfonic acid under controlled conditions.

    Coupling with 4-aminophenyl: The tert-butylsulfamoyl chloride is then reacted with 4-aminophenyl to form the intermediate N-[4-(tert-butylsulfamoyl)phenyl]amine.

    Sulfonation: The final step involves the sulfonation of the intermediate with 4-propylbenzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-resistant bacterial strains.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of bacterial enzymes involved in folate synthesis.

    Pathways Involved: The inhibition of folate synthesis pathways in bacteria leads to their inability to proliferate, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide is unique due to its specific structural features, such as the tert-butylsulfamoyl group and the propylbenzenesulfonamide moiety. These features confer distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H26N2O4S2

Molecular Weight

410.6 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S2/c1-5-6-15-7-11-17(12-8-15)26(22,23)20-16-9-13-18(14-10-16)27(24,25)21-19(2,3)4/h7-14,20-21H,5-6H2,1-4H3

InChI Key

ZKVDLVPNACSEIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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